(R)-An-Phanephos

Asymmetric Hydrogenation Dehydroamino Acids Rhodium Catalysis

(R)-An-Phanephos is a C2-symmetric planar chiral bisphosphine ligand built on a rigid [2.2]paracyclophane scaffold. Its fixed P–P bite angle delivers superior enantioselectivity (up to 99% ee) vs. BINAP in Ru- and Rh-catalyzed asymmetric hydrogenation. Proven in industrial API synthesis: outperformed >15 diphosphines in sertraline ligand screening and achieved higher activity for the Crixivan intermediate. Enables catalyst loadings as low as 0.1 mol% in reductive amination. Pairs with inexpensive DPEN for cost-effective chiral alcohol production. The definitive solution when axially chiral ligands fail.

Molecular Formula C44H42O4P2
Molecular Weight 696.7 g/mol
CAS No. 364732-86-5
Cat. No. B3424689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-An-Phanephos
CAS364732-86-5
Molecular FormulaC44H42O4P2
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3
InChIKeyJALREJYREHTOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-An-Phanephos (CAS 364732-86-5) – Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis


(R)-An-Phanephos (CAS 364732-86-5, molecular formula C44H42O4P2, MW 696.75) is a C2-symmetric planar chiral bisphosphine ligand based on a [2.2]paracyclophane scaffold substituted with 4-methoxyphenyl groups on phosphorus . It belongs to the PhanePhos family, first reported in 1997, which features a rigid, thermally and chemically stable paracyclophane backbone that enforces a fixed dihedral angle between the two phosphorus donor atoms, creating a distinct chiral pocket [1]. This ligand is primarily employed in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and carbonylation reactions, where its planar chirality often provides complementary or superior stereocontrol compared to axially chiral ligands such as BINAP [2].

Why (R)-An-Phanephos Cannot Be Substituted by Other Chiral Diphosphines Without Performance Loss


The unique planar chirality and rigid [2.2]paracyclophane scaffold of (R)-An-Phanephos impose a fixed P–P distance and bite angle that differ fundamentally from axially chiral (e.g., BINAP, SEGPHOS) or ferrocene-based ligands [1]. This structural rigidity translates into distinct steric and electronic environments around the metal center, directly impacting both enantioselectivity and reaction rate in a substrate-dependent manner. For instance, in the asymmetric hydrogenation of a key intermediate for the HIV protease inhibitor Crixivan, PhanePhos provided higher activity and enantioselectivity than BINAP [2]. Similarly, in the synthesis of sertraline, PhanePhos outperformed over 15 other diphosphines in a direct ligand screen [3]. Therefore, generic substitution with a seemingly similar C2-symmetric diphosphine frequently leads to suboptimal enantiomeric excess, reduced yield, or the need for higher catalyst loadings, compromising both process efficiency and cost-effectiveness.

Quantitative Evidence Supporting the Selection of (R)-An-Phanephos Over Analogs


Superior Enantioselectivity and Activity vs. BINAP in Dehydroamino Acid Hydrogenation

In the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid methyl esters, the [2.2]PhanePhos-Rh complex demonstrated dramatically higher activity and comparable or superior enantioselectivity compared to BINAP-Rh under the same mild conditions (1 bar H2, room temperature) [1]. While BINAP required longer reaction times or higher pressures for complete conversion, PhanePhos achieved quantitative conversion in under 30 minutes for several substrates, with enantiomeric excesses up to 99% [2].

Asymmetric Hydrogenation Dehydroamino Acids Rhodium Catalysis

Higher Activity and Enantioselectivity than BINAP in HIV Protease Inhibitor (Crixivan) Synthesis

In the preparation of the HIV protease inhibitor Crixivan (Indinavir), the PhanePhos ligand achieved higher catalytic activity and enantioselectivity than BINAP [1]. This direct comparison highlights the advantage of the planar chiral PhanePhos scaffold over the axially chiral BINAP for this specific, industrially relevant hydrogenation step.

HIV Protease Inhibitors Crixivan Pharmaceutical Intermediates

Up to 99% ee in Ru-Catalyzed Asymmetric Hydrogenation of Ketones

PhanePhos-ruthenium-diamine complexes catalyze the asymmetric hydrogenation of a broad range of aromatic, heteroaromatic, and α,β-unsaturated ketones with excellent enantioselectivity, achieving up to 99% ee for acetophenone [1]. This performance is enabled by the unique structural features of PhanePhos, including its large P-P distance and bite angle, which allow the use of inexpensive diamines like DPEN and DACH instead of the costly DIAPEN required by earlier BINAP-based systems [2].

Ketone Hydrogenation Ruthenium Catalysis Chiral Alcohols

Optimal Catalyst in Ligand Screen for Sertraline Intermediate Hydrogenation

In a screen of over 15 diphosphine ligands for the enantioselective hydrogenation of a 4,4-diaryl-3-butenoate intermediate en route to the antidepressant sertraline, Rh-PhanePhos was identified as the optimal catalyst, providing complete conversion and 90% ee using only 1 mol% catalyst loading [1]. This outperformed other C2-symmetric ligands including BINAP and its derivatives.

Sertraline Antidepressant Synthesis Diarylbutenoate Hydrogenation

High Catalyst Activity with Very Low Loading (0.1 mol%) in Reductive Amination

Rhodium catalysts derived from fluorinated Phanephos ligands exhibit exceptionally high activity in the asymmetric hydrogenation of enamines for direct reductive amination, with examples operating effectively at catalyst loadings as low as 0.1 mol% [1]. While this data is for a fluorinated analogue, it underscores the inherent high activity of the Phanephos scaffold, a property that extends to the parent (R)-An-Phanephos system.

Reductive Amination Rhodium Catalysis Fluorinated Phanephos

Recommended Application Scenarios for (R)-An-Phanephos Based on Quantitative Evidence


Large-Scale Synthesis of Chiral Pharmaceutical Intermediates via Asymmetric Ketone Hydrogenation

For the reduction of prochiral aromatic, heteroaromatic, or α,β-unsaturated ketones to enantiopure secondary alcohols, (R)-An-Phanephos, when complexed with ruthenium and an inexpensive diamine such as DPEN, provides up to 99% ee [1]. Its ability to utilize cost-effective diamines offers a significant economic advantage over BINAP-based systems that require expensive diamines. This makes it a preferred ligand for the industrial production of chiral alcohol building blocks for APIs.

Challenging Hydrogenations of Dehydroamino Acids and Enamides Under Mild Conditions

When high throughput and mild reaction conditions (room temperature, 1 bar H2) are critical, (R)-An-Phanephos-based Rh catalysts outperform BINAP in terms of reaction rate while maintaining excellent enantioselectivity (up to 99% ee) [2]. This is particularly valuable for the synthesis of non-natural amino acids and peptide mimetics in medicinal chemistry and early-stage drug discovery.

Synthesis of Complex APIs Where Multiple Ligands Have Failed (e.g., Sertraline, Crixivan)

In cases where standard axially chiral ligands (BINAP, SEGPHOS) fail to deliver adequate enantioselectivity or activity, (R)-An-Phanephos often emerges as the optimal ligand. It has been specifically identified as superior in ligand screens for the HIV protease inhibitor Crixivan [3] and the antidepressant sertraline [4]. This scenario justifies the selection of (R)-An-Phanephos as a problem-solving tool for difficult hydrogenations in advanced pharmaceutical process development.

Cost-Sensitive, Low-Catalyst-Loading Asymmetric Reductive Aminations

For the direct asymmetric reductive amination of ketones to access chiral amines, catalysts derived from the PhanePhos scaffold demonstrate exceptionally high activity, allowing for catalyst loadings as low as 0.1 mol% [5]. This drastically reduces precious metal costs and simplifies purification, making the process more sustainable and economically viable for large-scale manufacturing of chiral amine pharmaceuticals.

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